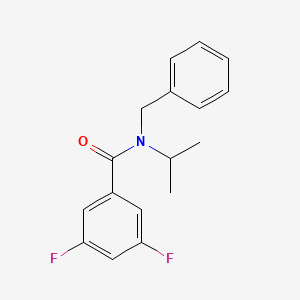
ELUGENT DETERGENT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ELUGENT™ Detergent is a non-ionic detergent composed of a mixture of alkyl glucosides . It is useful for solubilization and purification of membrane-bound proteins . It is a relatively low-cost alternative to n-octyl-β-D-glucopyranoside and n-octyl-β-D-maltoside in large-scale solubilizations .
Chemical Reactions Analysis
Detergents like ELUGENT™ Detergent can interact with other substances through absorption and emulsification of soil into the water and also by reducing the water’s surface tension to improve wetting .Physical And Chemical Properties Analysis
ELUGENT™ Detergent is a clear, viscous brown to yellow liquid . It is a 50% aqueous solution . The most important physico-chemical characteristics describing detergent micelles like ELUGENT™ Detergent are the CMC value and the aggregation number . These parameters depend critically on external conditions such as pH, ionic strength, buffer composition, or temperature .Scientific Research Applications
1. Solubilization and Purification of Membrane-Bound Proteins Elugent Detergent is a non-ionic detergent composed of a mixture of alkyl glucosides . It is useful for the solubilization and purification of membrane-bound proteins . This makes it an essential tool in the study of these proteins, which play crucial roles in various biological processes.
Low-Cost Alternative for Large-Scale Solubilizations
Elugent Detergent is a relatively low-cost alternative to n-octyl-β-D-glucopyranoside and n-octyl-β-D-maltoside in large-scale solubilizations . This makes it a cost-effective choice for large-scale protein research and production.
Protein Crystallization
Detergents like Elugent are often used to control protein crystallization . This is important in structural biology, where protein crystals are used for X-ray crystallography to determine the three-dimensional structures of proteins.
Prevention of Non-Specific Binding
In affinity purification and immunoassay procedures, detergents are used to prevent non-specific binding . This helps to increase the specificity and accuracy of these techniques.
Cell Lysis
Detergents are used to lyse cells and release soluble proteins . This is a crucial step in many molecular biology protocols, allowing researchers to study the proteins within cells.
Additives in Electrophoresis
Detergents are also used as additives in electrophoresis . They can help to solubilize proteins or nucleic acids, improving the resolution of the technique.
Mechanism of Action
Safety and Hazards
ELUGENT™ Detergent is classified as an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Elugent(TM) detergent involves the reaction of several starting materials to produce the final product. The pathway is designed to ensure high yield and purity of the product.", "Starting Materials": [ "2-methyl-1,3-propanediol", "ethylene oxide", "sodium hydroxide", "sulfuric acid", "water", "linear alkylbenzene sulfonic acid (LABSA)", "sodium carbonate", "sodium silicate", "sodium chloride", "fragrance" ], "Reaction": [ "Step 1: Ethylene oxide is reacted with 2-methyl-1,3-propanediol in the presence of sulfuric acid as a catalyst to produce a monoester.", "Step 2: The monoester is neutralized with sodium hydroxide to form a sodium salt.", "Step 3: The sodium salt is then reacted with LABSA in the presence of sodium carbonate to produce a mixture of alkyl ether sulfates.", "Step 4: Sodium silicate is added to the mixture to improve the detergent's performance.", "Step 5: The mixture is then dried and granulated to produce Elugent(TM) detergent.", "Step 6: Fragrance is added to the final product to enhance its scent.", "Step 7: The final product is packaged and ready for distribution." ] } | |
CAS RN |
132778-08-6 |
Product Name |
ELUGENT DETERGENT |
Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2-[(2-chloroisonicotinoyl)amino]benzoate](/img/structure/B1179976.png)

